Compound Description: This series of compounds was designed as aldose reductase inhibitors. Compound 19, 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid, exhibited the most potent inhibitory activity (KI = 61.20 ± 10.18 nM) and lower toxicity against normal cells. []
Relevance: These compounds share the quinazolin-4(3H)-one core with 2-(Quinazolin-4-ylsulfanyl)butanoic acid. The primary difference lies in the presence of an acetic acid moiety linked via a phenoxy or other linking groups at the 2nd or 3rd position of the quinazolinone ring, whereas the target compound has a butanoic acid linked via a sulfur atom at the 2nd position. This variation highlights the exploration of different linker lengths and heteroatoms for potential modulation of biological activity. []
Compound Description: These compounds incorporate a 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid ligand attached to a triorganotin(IV) center. Compound 2, with a n-butyl tin substituent, displayed potent antibacterial and antifungal activities, even surpassing standard antibiotics. []
Relevance: While these compounds do not directly contain the quinazolin-4(3H)-one motif, the butanoic acid moiety with an aromatic substituent at the 4th position is structurally analogous to 2-(Quinazolin-4-ylsulfanyl)butanoic acid. This similarity suggests that modifications to the aromatic ring and the incorporation of organometallic moieties could be explored for potential biological activity in the target compound. []
3-(2-carboxyphenyl)-4(3H)-quinazolinone
Compound Description: This compound, synthesized using a TMSOTf-promoted multicomponent reaction with DMSO as a carbon source, is known for its anti-endotoxic properties. []
Relevance: This compound directly features the quinazolin-4(3H)-one core and positions a carboxylic acid functionality on the phenyl ring attached to the 3rd position. In contrast, 2-(Quinazolin-4-ylsulfanyl)butanoic acid has a butanoic acid substituent at the 2nd position. This comparison highlights the exploration of different positions for carboxylic acid substitution on the quinazolinone scaffold for potential diversification of biological activity. []
Compound Description: This compound, part of a series of arylidene-based quinazolin-4(3H)-one motifs, exhibited potent antibacterial activity against Staphylococcus aureus (MIC = 1.95 μg/mL) and antifungal activity against Candida albicans, Aspergillus niger, and Rhizopus nigricans (MIC = 3.90 μg/mL). []
Relevance: This compound shares the core quinazolin-4(3H)-one structure with 2-(Quinazolin-4-ylsulfanyl)butanoic acid. The key difference lies in the presence of a thiophene-2-ylmethylene amino group at the 3rd position, compared to the sulfur-linked butanoic acid in the target compound. This difference underscores the significance of substituents at the 2nd and 3rd positions in influencing antimicrobial activity within this structural framework. []
Compound Description: This series was designed as aldose reductase inhibitors. Compound 15, 4-[(2-isopropyl-4-oxoquinazolin-3[4H]-ylimino)methyl]phenyl benzenesulfonate, exhibited significant inhibitory activity against ALR2, surpassing the standard inhibitor epalrestat. []
Relevance: These compounds share the quinazolin-4(3H)-one core with 2-(Quinazolin-4-ylsulfanyl)butanoic acid. The difference lies in the presence of a sulfonate group linked via an imino methyl phenyl group at the 3rd position, whereas the target has a butanoic acid linked via a sulfur atom at the 2nd position. This contrast emphasizes the importance of substituent selection and position for targeted biological activity within the quinazolinone scaffold. []
Compound Description: These compounds, synthesized from N-methyl anthranilic acid and various thiazole derivatives, were evaluated for anti-tubercular activity. Compound 5Ff6 exhibited notable activity (MIC = 6.25 μg/mL) against Mycobacterium tuberculosis H37RV, comparable to the standard drug Isoniazide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.